2-Cyano-6-hydroxybenzothiazole
Overview
Description
2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .
Molecular Structure Analysis
The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Chemical Reactions Analysis
The condensation reaction between d-cysteine and this compound, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .Physical and Chemical Properties Analysis
This compound has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
2-Cyano-6-hydroxybenzothiazole (CBTOH) is a significant intermediate in the synthesis of D-luciferin, the natural substrate of firefly luciferases. A novel synthesis pathway for CBTOH has been developed starting from 1,4-benzoquinone and involving various chemical reactions. This synthesis pathway has importance for the production of D-luciferin, which is used extensively in bioluminescence-based applications (Meroni et al., 2009).
Fluorescence Properties
CBTOH exhibits unique fluorescence properties, which are influenced by solvent and acidity. This behavior is attributed to the deprotonation and protonation processes that occur in the excited state of the molecule, making CBTOH a potential candidate as a fluorescent probe for various applications (Jadhav et al., 2020).
Bioluminescence Applications
CBTOH enhances the luminescence in the horseradish peroxidase-catalyzed oxidation of certain compounds. This enhancement has been utilized in various assays, such as rapid assays for detecting specific antibodies against cytomegalovirus (Thorpe et al., 1985).
Potential in Cancer Research
CBTOH derivatives have shown antiproliferative properties against certain cancer cell lines, indicating their potential in cancer research and therapy. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has demonstrated significant growth inhibition in human breast cancer MDA-MB-231 cells (Rajabi, 2012).
Corrosion Inhibition
In addition to biomedical applications, CBTOH has been studied for its corrosion inhibition properties. It has shown promising results as an inhibitor for steel in acidic solutions, highlighting its potential in industrial applications (Danaee & Nikparsa, 2020).
Safety and Hazards
Future Directions
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .
Mechanism of Action
Target of Action
The primary target of 2-Cyano-6-hydroxybenzothiazole is proteins containing 1,2-aminothiol . This compound is used for site-specific labeling of these proteins . The role of this interaction is to enable the visualization of various biological processes in vitro and in vivo .
Mode of Action
This compound interacts with its targets through a reaction known as CBT condensation . This reaction is efficient and occurs under mild conditions . The interaction results in the labeling of proteins containing 1,2-aminothiol , which allows for the visualization of these proteins in various biological contexts .
Biochemical Pathways
The biochemical pathway affected by this compound involves the biosynthesis of firefly luciferin . This compound is a key synthetic intermediate in this process . The downstream effects include the production of D- and L-firefly luciferins from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the synthesis of substances . Its ADME properties and their impact on bioavailability would be an important area for future research.
Result of Action
The result of the action of this compound is the site-specific labeling of proteins . This allows for the visualization of these proteins in various biological processes . Additionally, it plays a crucial role in the biosynthesis of firefly luciferin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the cyanation reaction it undergoes proceeds efficiently under mild conditions . Furthermore, the compound is non-toxic and environmentally friendly , suggesting that it may have a stable action in various environments.
Biochemical Analysis
Biochemical Properties
2-Cyano-6-hydroxybenzothiazole is known to interact with certain enzymes and proteins. It is a key intermediate in the biosynthesis of D-luciferin , and it reacts with 1,2-aminothiols to form stable condensation products . This high selectivity and fast reaction kinetics make this compound a promising bioconjugation method to label proteins at N-terminal cysteine residues .
Cellular Effects
It has been suggested that the complex of this compound is more effective in killing cancerous cells
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with 1,2-aminothiols to form stable condensation products . This reaction is key to the synthesis of D-luciferin
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the synthesis of D-luciferin , a process that is crucial for bioluminescence in fireflies and other beetles .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of D-luciferin . It reacts with 1,2-aminothiols in a key step of this pathway
Properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVNBZDECKYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432318 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-69-5 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological significance of 2-cyano-6-hydroxybenzothiazole (CHBT)?
A1: this compound (CHBT) is a crucial precursor in the biosynthesis of firefly luciferin, the light-emitting molecule responsible for firefly bioluminescence. [, , , ] It is generated from the luminescence product oxyluciferin through the enzymatic activity of luciferin regenerating enzyme (LRE). [, ] CHBT then reacts with D-cysteine in the presence of specific enzymes to regenerate D-luciferin, allowing for continued light production. [, ]
Q2: What is the structural characterization of CHBT?
A2: CHBT has the molecular formula C8H4N2OS and a molecular weight of 176.20 g/mol. [] While the provided research papers don't delve deeply into specific spectroscopic data, they do mention the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to characterize its structure and properties. [, ]
Q3: How is CHBT synthesized, and are there efficient methods available?
A3: Traditional synthesis of CHBT involved modifying 2-cyano-6-methoxybenzothiazole, which is a costly process. [] More recent research highlights the development of cost-effective and efficient catalytic Sandmeyer-type cyanation reactions for CHBT synthesis. This approach uses readily available starting materials like 2-amino-6-hydroxybenzothiazole and proceeds under mild conditions, offering scalability for larger-scale production. [, ]
Q4: Beyond firefly bioluminescence, are there other applications for CHBT?
A4: While primarily recognized for its role in luciferin regeneration, researchers have explored CHBT derivatives, particularly 6-O-alkanoylluciferins and 6-O-phosphonoluciferin, as substrates in bioluminescent assays for enzymes like carboxylic esterase and alkaline phosphatase. [] These assays leverage the ability of these enzymes to cleave specific groups from the modified luciferin derivatives, leading to the release of luciferin and subsequent light emission, providing a sensitive method for enzyme detection and activity measurement.
Q5: Have there been computational studies on CHBT, and what insights have they provided?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to study CHBT. [, ] These calculations have been instrumental in understanding its electronic structure, optimizing its geometry, and assigning experimental electronic absorption bands. [] Moreover, DFT studies have provided valuable insights into the mechanism of luciferin regeneration, particularly the hydrolysis of oxyluciferin to CHBT and the subsequent condensation with cysteine. []
Q6: What is known about the stability of CHBT?
A6: While the provided research doesn't extensively cover the stability of CHBT itself, it does mention that 6-O-phosphonoluciferin, a derivative, is unstable in its free acid form but exhibits greater stability as a sodium salt. [] This suggests that the stability of CHBT and its derivatives can be influenced by factors like pH and counterions.
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